An In-depth Technical Guide to the Chemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-
An In-depth Technical Guide to the Chemical Properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the highly branched alkane, Octadecane, 3-ethyl-5-(2-ethylbutyl)-. The document details its structural and molecular information, physicochemical properties, spectroscopic characteristics, and reported biological activities. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.
Introduction
Octadecane, 3-ethyl-5-(2-ethylbutyl)- (CAS No. 55282-12-7) is a complex, long-chain saturated hydrocarbon with the molecular formula C₂₆H₅₄.[1][2] As a branched alkane, its molecular structure significantly influences its physical properties, such as melting and boiling points, in comparison to its linear isomer, n-hexacosane. These characteristics make it a subject of interest in various industrial applications, including cosmetics, personal care products, and industrial lubricants.[1] Moreover, emerging research has indicated potential biological activities, such as antioxidant and antibacterial properties, suggesting avenues for its investigation in pharmaceutical and biomedical fields. This guide aims to consolidate the available data on Octadecane, 3-ethyl-5-(2-ethylbutyl)- and provide detailed methodologies for its synthesis and analysis.
Molecular and Structural Information
The structure of Octadecane, 3-ethyl-5-(2-ethylbutyl)- features an eighteen-carbon backbone with ethyl and 2-ethylbutyl substituents at the 3 and 5 positions, respectively. This intricate branching pattern is crucial to its distinct chemical and physical behaviors.
| Identifier | Value |
| IUPAC Name | 3-ethyl-5-(2-ethylbutyl)octadecane[1][2] |
| CAS Number | 55282-12-7[1][2] |
| Molecular Formula | C₂₆H₅₄[1][2] |
| Molecular Weight | 366.71 g/mol [1][3] |
| Canonical SMILES | CCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC[1] |
| InChI Key | MFLJAIATZVGFPM-UHFFFAOYSA-N[1][2] |
| Synonyms | 3-Ethyl-5-(2'-ethylbutyl)octadecane[1][2] |
Physicochemical Properties
The physical properties of Octadecane, 3-ethyl-5-(2-ethylbutyl)- are characteristic of a high molecular weight, non-polar hydrocarbon. The branching in its structure leads to a lower melting point and boiling point compared to its straight-chain counterpart due to reduced intermolecular van der Waals forces.
| Property | Value | Unit |
| Melting Point | -51[4][3] | °C |
| Boiling Point (estimated) | 395.87[4][3] | °C |
| Density | 0.8115[4][3] | g/cm³ |
| Refractive Index | 1.4524[4][3] | - |
| Vapor Pressure (at 25°C) | 2.67E-07[4] | mmHg |
| Flash Point | 211.5[4] | °C |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes, with prominent peaks corresponding to the loss of alkyl fragments at the branching points. A representative mass spectrum shows a retention time of 20.59 minutes under specific GC-MS conditions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be complex, with overlapping signals in the upfield region (typically 0.8-1.5 ppm) corresponding to the numerous -CH₃ and -CH₂- groups. The protons on the methine (-CH-) groups at the branching points would appear at slightly downfield shifts.
-
¹³C NMR: The spectrum would display a number of distinct signals corresponding to the non-equivalent carbon atoms in the molecule. The chemical shifts would be in the typical range for aliphatic carbons (approximately 10-40 ppm).
For comparison, the published NMR data for the linear isomer, n-hexacosane (C₂₆H₅₄) , is presented below. The spectrum of the branched isomer would show a greater number of unique signals and different splitting patterns due to its lower symmetry.
¹H NMR of n-Hexacosane (400 MHz, CDCl₃):
-
δ 0.88 (t, 6H, -CH₃)
-
δ 1.25 (s, 48H, -CH₂-)
¹³C NMR of n-Hexacosane (25.16 MHz, CDCl₃):
-
δ 14.15
-
δ 22.79
-
δ 29.49
-
δ 29.83
-
δ 32.05
Biological Activity
Preliminary studies have suggested that Octadecane, 3-ethyl-5-(2-ethylbutyl)- may possess certain biological activities.
-
Antioxidant Properties: This compound has been identified as a component in some essential oils and is suggested to have antioxidant capabilities, potentially through free radical scavenging.[1]
-
Antibacterial Properties: Some reports indicate that it exhibits antibacterial activity against certain bacterial strains, although the specific mechanisms have not been fully elucidated.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of Octadecane, 3-ethyl-5-(2-ethylbutyl)-.
Synthesis via Grignard Reaction
A plausible synthetic route for a highly branched alkane like Octadecane, 3-ethyl-5-(2-ethylbutyl)- involves a Grignard reaction to form the carbon skeleton, followed by dehydration and hydrogenation. The following is a generalized protocol.
Caption: A logical workflow for the synthesis of a highly branched alkane.
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of an appropriate long-chain alkyl halide (e.g., 1-bromododecane) in anhydrous diethyl ether from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Reaction with Ketone: Cool the Grignard reagent to 0°C. Add a solution of a suitable ketone (e.g., 4-ethyl-3-hexanone) in anhydrous diethyl ether dropwise. Allow the mixture to stir at room temperature overnight.
-
Work-up and Dehydration: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by dilute sulfuric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude tertiary alcohol is then heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration to the corresponding alkene.
-
Hydrogenation: The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon (Pd/C) at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final product, Octadecane, 3-ethyl-5-(2-ethylbutyl)-, is purified by vacuum distillation or column chromatography.
Physicochemical Property Determination
a) Melting Point (Capillary Method): A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm. The tube is placed in a melting point apparatus and heated slowly (1-2°C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[6]
b) Boiling Point (Micro Boiling Point Method): A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end down into the test tube. The assembly is heated in an oil bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
c) Density (Pycnometer Method): A clean, dry pycnometer of a known volume is weighed. It is then filled with the liquid sample, and any excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
d) Refractive Index (Abbe Refractometer): A few drops of the liquid sample are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is read directly from the scale, and the temperature is recorded.[7]
Spectroscopic Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of components. The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded.[1]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Biological Activity Assays
a) Antioxidant Activity (DPPH Radical Scavenging Assay): A stock solution of the compound is prepared. Serial dilutions are made to obtain a range of concentrations. An aliquot of each dilution is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
b) Antibacterial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay. A series of twofold dilutions of the compound are prepared in a 96-well microplate containing a suitable growth medium. Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Applications and Future Perspectives
Octadecane, 3-ethyl-5-(2-ethylbutyl)- finds applications in various sectors due to its specific physical and chemical properties.
Caption: A summary of the known applications and biological properties.
The hydrophobic nature and chemical stability of this branched alkane make it a suitable ingredient in cosmetic formulations as an emollient and in industrial lubricants to enhance viscosity.[1][4] Its use as an intermediate in organic synthesis allows for the construction of more complex molecules.[4] The preliminary findings on its antioxidant and antibacterial activities open up possibilities for its use in pharmaceutical and biomedical applications, although further research is required to validate these effects and understand the underlying mechanisms.
Conclusion
Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a highly branched alkane with a unique set of physicochemical properties that make it relevant for various industrial applications. While its biological activities are an area of growing interest, more extensive research is needed to fully characterize its potential in the life sciences. This guide provides a foundational understanding of this compound and detailed experimental protocols to facilitate further investigation by the scientific community. The presented methodologies offer a framework for the synthesis, characterization, and evaluation of this and similar long-chain branched alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexacosane | C26H54 | CID 12407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. forskning.ruc.dk [forskning.ruc.dk]
